6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its unique molecular structure This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to minimize waste and improve yield. The use of catalysts and optimized reaction conditions are crucial for achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and electrophiles such as acyl chlorides are often employed.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various functional groups leading to derivatives with altered properties.
Mechanism of Action
The mechanism by which 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. Detailed studies are required to elucidate its exact mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
6-Methoxyquinoline: Similar core structure but lacks the benzenesulfonyl group.
4-Methylbenzenesulfonic acid: Contains the benzenesulfonyl group but lacks the quinoline core.
1-Propylquinoline: Similar to the target compound but without the methoxy and benzenesulfonyl groups.
Uniqueness: The presence of both methoxy and benzenesulfonyl groups in the target compound distinguishes it from other quinoline derivatives, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one in scientific research and its potential applications in various fields. Further studies and advancements in synthetic methods will continue to expand its utility and impact.
Properties
IUPAC Name |
6-methoxy-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-11-21-13-19(26(23,24)16-8-5-14(2)6-9-16)20(22)17-12-15(25-3)7-10-18(17)21/h5-10,12-13H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNRSHLDAAJUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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